molecular formula C10H10N4O3 B6579515 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040662-47-2

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6579515
CAS RN: 1040662-47-2
M. Wt: 234.21 g/mol
InChI Key: WYIQNWGBRVRIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (MMP-3) is a novel small molecule inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme involved in the degradation of extracellular matrix (ECM) proteins. MMP-3 has a wide range of physiological functions, including inflammation, tissue remodeling, and wound healing. MMP-3 is also involved in the development of several diseases, including cancer and cardiovascular diseases. Inhibition of MMP-3 has been shown to be beneficial in the treatment of these diseases. Thus, MMP-3 inhibitors are of great interest in drug discovery and development.

Mechanism of Action

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an enzyme that is involved in the degradation of extracellular matrix proteins. Inhibition of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide prevents the degradation of these proteins and can lead to a variety of beneficial effects. 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors bind to the active site of the enzyme and block its activity. This prevents the enzyme from cleaving the extracellular matrix proteins, which leads to the inhibition of the 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide enzyme. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can also interfere with the processing of extracellular matrix proteins, which can lead to the inhibition of other MMP enzymes.
Biochemical and Physiological Effects
1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to have a variety of biochemical and physiological effects. Inhibition of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can lead to the inhibition of other MMP enzymes, which can lead to the inhibition of the degradation of extracellular matrix proteins. This can lead to a variety of beneficial effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of tissue remodeling. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can also interfere with the processing of extracellular matrix proteins, which can lead to the inhibition of other MMP enzymes.

Advantages and Limitations for Lab Experiments

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors are of great interest in drug discovery and development, and they have been studied in a variety of scientific research applications. The advantages of using 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors in laboratory experiments include their high efficiency and low cost. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can be synthesized in large quantities with high purity, which makes them ideal for use in laboratory experiments. However, there are some limitations to using 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors in laboratory experiments. For example, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors can be toxic at high concentrations, and they can also interfere with other MMP enzymes.

Future Directions

The development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors is an area of active research, and there are many potential future directions. For example, further research could focus on the development of more potent and selective 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors. In addition, further research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more specific to certain diseases, such as cancer and cardiovascular diseases. Furthermore, research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more stable and less toxic. Finally, further research could focus on the development of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors that are more effective in combination with other drugs.

Synthesis Methods

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized using a variety of methods, including organic synthesis, solid-phase synthesis, and enzymatic synthesis. The most commonly used method is the solid-phase synthesis, which involves the use of a solid support to immobilize the reactants and products. This method is preferred due to its high efficiency and low cost. In addition, solid-phase synthesis allows for the synthesis of large quantities of 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide with high purity.

Scientific Research Applications

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a key enzyme involved in the degradation of extracellular matrix proteins, and its inhibition has been shown to be beneficial in the treatment of various diseases. Thus, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors are of great interest in drug discovery and development. In recent years, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been studied in a variety of scientific research applications, including cancer, cardiovascular diseases, inflammation, and tissue remodeling. For example, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases. In addition, 1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide inhibitors have been shown to reduce inflammation and promote tissue remodeling.

properties

IUPAC Name

1-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-6-5-8(17-13-6)11-10(16)7-3-4-9(15)14(2)12-7/h3-5H,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQNWGBRVRIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3-methylisoxazol-5-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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